2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide
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Overview
Description
2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide is an organic compound that features both borate and pyrimidine groups
Preparation Methods
The synthesis of 2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide typically involves nucleophilic substitution and amidation reactions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The borate group can form reversible covalent bonds with diols or other nucleophiles, while the pyrimidine group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets and pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar compounds include other borate-containing pyrimidines and related heterocycles. For example:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features a borate group and is used in similar applications.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole:
Properties
Molecular Formula |
C12H18BN3O5 |
---|---|
Molecular Weight |
295.10 g/mol |
IUPAC Name |
2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H18BN3O5/c1-11(2)12(3,4)21-13(20-11)6-14-9(18)7-5-8(17)16-10(19)15-7/h5H,6H2,1-4H3,(H,14,18)(H2,15,16,17,19) |
InChI Key |
QYSVIBYIUIUHDD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CNC(=O)C2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
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